![molecular formula C16H20ClN3OS B2461638 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one CAS No. 897479-59-3](/img/structure/B2461638.png)
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides involved a coupling reaction followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported .科学的研究の応用
- Anti-Inflammatory and Analgesic Properties : Benzothiazole ureas have been reported as local anesthetics and potential hypoglycemic agents . Investigating their anti-inflammatory effects could lead to new drug candidates.
- Novel Quorum Sensing Inhibitors : Benzo[d]thiazole/quinoline-2-thiol compounds have been designed, synthesized, and evaluated for their ability to inhibit quorum sensing . These compounds may play a role in disrupting bacterial communication pathways.
- Cyclooxygenase (COX) Inhibition : Some derivatives of benzo[d]thiazol-2-yl piperazine pentanone exhibit weak COX-1 inhibitory activity . Understanding their interactions with COX enzymes can inform drug design.
- Antimicrobial Agents : Benzothiazole compounds have been explored for their antimicrobial properties, including inhibition of HIV-1 protease . Investigating their mechanism of action can guide drug development.
- Antiretroviral Activity : Certain benzothiazole derivatives may have antiretroviral effects . Further studies could elucidate their potential in treating viral infections.
Medicinal Chemistry and Drug Development
Quorum Sensing Inhibition
Enzyme Inhibition Studies
Antimicrobial and Antiviral Applications
作用機序
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other physiological processes.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it is likely that it affects the dopaminergic and serotonergic pathways in the brain .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
特性
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-2-3-7-14(21)19-8-10-20(11-9-19)16-18-15-12(17)5-4-6-13(15)22-16/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENDHFLEDNQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

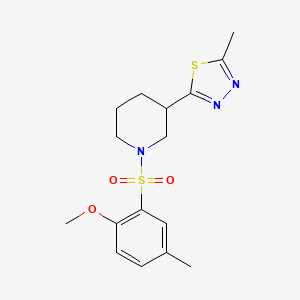
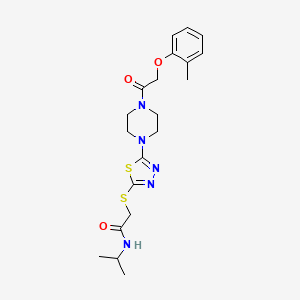
![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)

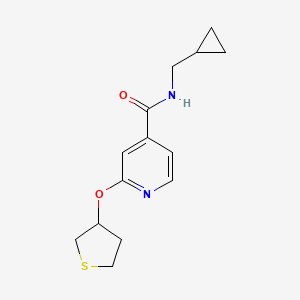
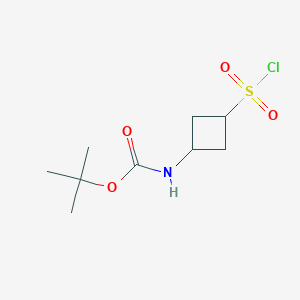

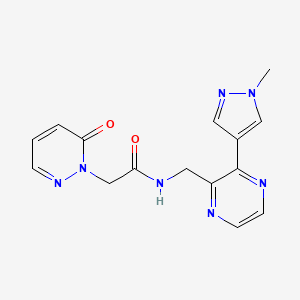
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)

![N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2461573.png)

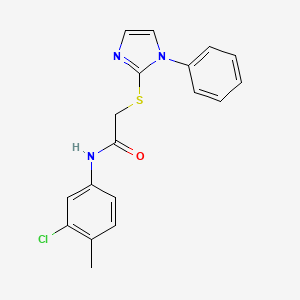
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2461578.png)